molecular formula C21H22N2O3S B11258328 2-[3-(dimethylamino)propyl]-7-methyl-1-(thiophen-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione

2-[3-(dimethylamino)propyl]-7-methyl-1-(thiophen-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11258328
M. Wt: 382.5 g/mol
InChI Key: OPMKPUQAGYVFLJ-UHFFFAOYSA-N
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Description

2-[3-(dimethylamino)propyl]-7-methyl-1-(thiophen-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique structure combining a chromeno-pyrrole core with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(dimethylamino)propyl]-7-methyl-1-(thiophen-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions, and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(dimethylamino)propyl]-7-methyl-1-(thiophen-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3-(dimethylamino)propyl]-7-methyl-1-(thiophen-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[3-(dimethylamino)propyl]-7-methyl-1-(thiophen-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(dimethylamino)propyl]-7-methyl-1-(thiophen-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of a chromeno-pyrrole core with a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

2-[3-(dimethylamino)propyl]-7-methyl-1-thiophen-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H22N2O3S/c1-13-7-8-15-14(12-13)19(24)17-18(16-6-4-11-27-16)23(10-5-9-22(2)3)21(25)20(17)26-15/h4,6-8,11-12,18H,5,9-10H2,1-3H3

InChI Key

OPMKPUQAGYVFLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC=CS4

Origin of Product

United States

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